THS-044

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

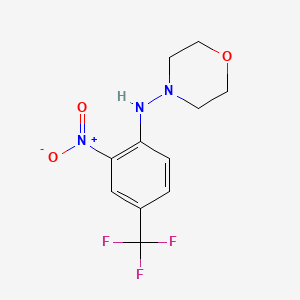

N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O3/c12-11(13,14)8-1-2-9(10(7-8)17(18)19)15-16-3-5-20-6-4-16/h1-2,7,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPDNGHJBHPAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of THS-044: A Modulator of the HIF-2α/ARNT Heterodimer

A Technical Guide for Researchers and Drug Development Professionals

Published: November 28, 2025

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of THS-044, a small molecule modulator of the Hypoxia-Inducible Factor 2α (HIF-2α) and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) heterodimer. This compound was identified through a Nuclear Magnetic Resonance (NMR)-based screening of a small-molecule library and has been characterized as a binder to a novel internal cavity within the PAS-B domain of HIF-2α.[1] By binding to this pocket, this compound stabilizes the folded state of the HIF-2α PAS-B domain, thereby allosterically inhibiting the formation of the functional HIF-2α/ARNT transcription factor complex. This guide details the synthesis of this compound, the experimental protocols for its discovery and characterization, and presents the quantitative data regarding its binding affinity and impact on HIF-2α/ARNT heterodimerization.

Introduction

The hypoxia-inducible factors (HIFs) are critical regulators of the cellular response to low oxygen levels (hypoxia) and are key players in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. HIFs are heterodimeric transcription factors composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The dimerization of these subunits is essential for the transcriptional activation of downstream target genes.

The discovery of a druggable internal cavity within the Per-ARNT-Sim (PAS)-B domain of HIF-2α opened a new avenue for the development of specific inhibitors.[1] this compound emerged from an NMR-based screening campaign as a pioneering molecule that targets this internal pocket, offering a novel mechanism for modulating HIF-2 activity. This document serves as a comprehensive resource for researchers and drug development professionals interested in the discovery, synthesis, and characterization of this compound and similar HIF-2α inhibitors.

Discovery of this compound

This compound was identified through a systematic screening of a small-molecule library against the HIF-2α PAS-B domain using NMR spectroscopy. This approach allows for the direct observation of binding events and provides information on the location of binding and the affinity of the interaction.

NMR-Based Small-Molecule Library Screening

The initial screening utilized ¹⁵N-labeled HIF-2α PAS-B to monitor chemical shift perturbations upon the addition of compounds from a small-molecule library. This protein-observed NMR method is highly sensitive for detecting even weak binding events.

Experimental Protocol: NMR-Based Screening

-

Protein Preparation: Uniformly ¹⁵N-labeled HIF-2α PAS-B (residues 240-350) was expressed in E. coli grown in M9 minimal media containing ¹⁵NH₄Cl as the sole nitrogen source. The protein was purified using affinity and size-exclusion chromatography.

-

NMR Sample Preparation: NMR samples contained 0.9 mM ¹⁵N-HIF-2α PAS-B in a buffer of 50 mM Tris (pH 7.3), 15 mM NaCl, 5 mM DTT, 5 mM NaN₃, and a protease inhibitor cocktail in 90% H₂O/10% D₂O.[2]

-

Screening: ¹H-¹⁵N HSQC spectra were acquired for the protein alone and in the presence of small-molecule compounds from the library. Ligand-induced chemical shift changes in the protein's spectrum indicated a binding event.

-

Hit Validation and Optimization: Initial hits were validated, and their affinities were estimated from the magnitude of the chemical shift perturbations. Promising leads underwent structure-activity relationship (SAR) studies to optimize binding affinity and specificity for the HIF-2α PAS-B domain over the corresponding domains in HIF-1α and ARNT.[1]

Synthesis of this compound

This compound, chemically named N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine, was synthesized as part of the SAR optimization of initial screening hits. The detailed synthesis is provided in the supplementary information of the primary publication by Scheuermann et al. (2009).[1]

Synthesis Protocol:

The synthesis of this compound involves a nucleophilic aromatic substitution reaction.

-

Step 1: A mixture of 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 4-aminomorpholine is heated in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), in the presence of a base like triethylamine or potassium carbonate.

-

Step 2: The reaction mixture is stirred at an elevated temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 3: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel to yield N-[2-nitro-4-(trifluoromethyl)phenyl]morpholin-4-amine (this compound).

Note: The detailed reaction conditions, including stoichiometry, temperature, and reaction time, can be found in the supplementary materials of the original publication.

Characterization of this compound Binding and Activity

A series of biophysical and biochemical assays were employed to characterize the binding of this compound to the HIF-2α PAS-B domain and its effect on the HIF-2α/ARNT heterodimer.

Quantitative Binding Affinity

The binding affinity of this compound to the HIF-2α PAS-B domain was quantified using Isothermal Titration Calorimetry (ITC).

Experimental Protocol: Isothermal Titration Calorimetry

-

Sample Preparation: A solution of 500 μM of the wild-type HIF-2α PAS-B domain was prepared in the calorimetry cell, and a 50 μM solution of this compound was placed in the injection syringe.

-

Titration: The this compound solution was titrated into the protein solution in a series of small injections.

-

Data Analysis: The heat changes associated with each injection were measured to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).

Effect on HIF-2α/ARNT Heterodimerization

The ability of this compound to disrupt the formation of the HIF-2α/ARNT PAS-B heterodimer was assessed using NMR spectroscopy.

Experimental Protocol: Heterodimer Disruption Assay

-

Sample Preparation: NMR samples were prepared with a final concentration of 100 μM ¹⁵N-ARNT PAS-B and 300 μM unlabeled HIF-2α PAS-B to ensure a significant portion of the labeled ARNT was in the heterodimeric state.

-

Titration: this compound was titrated into the preformed heterodimer solution at final concentrations ranging from 0 to 500 μM.

-

Data Acquisition and Analysis: ¹H-¹⁵N HSQC spectra were collected at each titration point. The chemical shift changes and intensity of the ¹⁵N-ARNT PAS-B signals were monitored to quantify the disruption of the heterodimer.

Stabilization of the HIF-2α PAS-B Domain

The binding of this compound was shown to stabilize the folded state of the HIF-2α PAS-B domain, as demonstrated by limited trypsin proteolysis and NMR-based deuterium exchange experiments.

Experimental Protocol: Limited Trypsin Proteolysis

-

Reaction Setup: The protease susceptibility of HIF-2α PAS-B was assessed using a 1:100 mass ratio of trypsin to the PAS-B domain, both in the absence and presence of a 50 μM excess of this compound.

-

Time Course: Aliquots were taken at various time points and the reaction was quenched.

-

Analysis: The reaction products were analyzed by SDS-PAGE to visualize the extent of proteolysis over time.

Experimental Protocol: NMR-Based Deuterium Exchange

-

Sample Preparation: Lyophilized ¹⁵N-labeled HIF-2α PAS-B, both with and without this compound, was resuspended in D₂O.

-

Data Acquisition: A series of ¹H-¹⁵N HSQC spectra were acquired over time to monitor the disappearance of amide proton signals as they exchanged with deuterium.

-

Analysis: The rates of exchange for individual amide protons were calculated to determine the protection factors, which indicate the degree of solvent accessibility and hydrogen bonding.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the characterization of this compound.

Table 1: Binding Affinity of this compound to HIF-2α PAS-B

| Parameter | Value | Method |

| Dissociation Constant (K D) | 2 μM | Isothermal Titration Calorimetry |

| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry |

Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimer Affinity

| Condition | Dissociation Constant (K D) | Method |

| Without this compound | 120 μM | NMR Spectroscopy |

| With this compound | 400 μM | NMR Spectroscopy |

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the discovery and characterization of this compound.

Caption: HIF-2α signaling pathway and the mechanism of action of this compound.

Caption: Workflow for the NMR-based screening discovery of this compound.

Caption: Experimental workflow for characterizing this compound binding.

Conclusion

This compound represents a significant milestone in the development of small-molecule inhibitors targeting transcription factors, a class of proteins often considered "undruggable." Its discovery through NMR-based screening and the elucidation of its allosteric mechanism of action have provided a valuable framework for the development of subsequent, more potent and clinically relevant HIF-2α inhibitors. This technical guide provides a comprehensive summary of the foundational work on this compound, offering detailed protocols and data to aid researchers in this exciting field of drug discovery.

References

THS-044: A Technical Guide to a Modulator of the HIF2α/ARNT Heterodimer

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

THS-044 is a small molecule modulator that targets the hypoxia-inducible factor 2α (HIF2α), a key transcription factor involved in cellular responses to low oxygen conditions. By binding to the Per-ARNT-Sim (PAS) B domain of HIF2α, this compound allosterically inhibits the formation of the functional HIF2α/ARNT heterodimer, thereby attenuating the transcription of hypoxia-inducible genes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the characterization of its binding and activity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and limited trypsin proteolysis, are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, cell-permeable compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(2-nitro-4-(trifluoromethyl)phenyl)morpholin-4-amine |

| CAS Number | 62054-67-5 |

| Chemical Formula | C₁₁H₁₂F₃N₃O₃ |

| Molecular Weight | 291.23 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action: Modulation of the HIF2α/ARNT Signaling Pathway

Under hypoxic conditions, the α subunit of Hypoxia-Inducible Factors (HIFs), such as HIF2α, is stabilized and translocates to the nucleus. There, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIFβ. This HIF2α/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These genes are involved in critical processes for tumor survival and progression, including angiogenesis, erythropoiesis, and cell metabolism.

This compound exerts its inhibitory effect by directly binding to a conserved pocket within the PAS-B domain of the HIF2α subunit. This binding event stabilizes the folded state of the HIF2α PAS-B domain, which in turn allosterically disrupts the protein-protein interface required for the heterodimerization with ARNT.[1] By preventing the formation of the functional HIF2α/ARNT transcriptional complex, this compound effectively blocks the downstream signaling cascade.

Signaling Pathway Diagram

The following diagram illustrates the HIF2α/ARNT signaling pathway and the point of intervention by this compound.

Caption: HIF2α signaling pathway and this compound mechanism.

Quantitative Data on this compound Interaction

The binding affinity and kinetic parameters of this compound for HIF2α and its effect on the HIF2α/ARNT heterodimer have been characterized by various biophysical techniques.

| Parameter | Description | Value | Technique |

| KD (this compound : HIF2α PAS-B) | Dissociation constant for the binding of this compound to the HIF2α PAS-B domain. | 2 µM | Isothermal Titration Calorimetry (ITC) |

| KD (HIF2α PAS-B : ARNT PAS-B) | Dissociation constant for the heterodimerization of HIF2α PAS-B and ARNT PAS-B in the absence of this compound. | 120 µM | NMR Titration |

| KD (HIF2α PAS-B : ARNT PAS-B) + this compound | Dissociation constant for the heterodimerization of HIF2α PAS-B and ARNT PAS-B in the presence of this compound. | 400 µM | NMR Titration |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with HIF2α.

15N/1H Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

This technique is used to monitor the chemical environment of the protein backbone upon ligand binding. Changes in the chemical shifts of specific amino acid residues indicate the binding site and can be used to determine binding affinity.

Objective: To identify the binding site of this compound on the HIF2α PAS-B domain and to quantify the effect of this compound on the HIF2α/ARNT heterodimerization.

Materials:

-

15N-labeled HIF2α PAS-B domain

-

Unlabeled ARNT PAS-B domain

-

This compound

-

NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5 in 90% H₂O/10% D₂O)

-

NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of 15N-labeled HIF2α PAS-B at a concentration of 200 µM in NMR buffer.

-

Prepare a stock solution of unlabeled ARNT PAS-B at a concentration of 800 µM in the same NMR buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., d6-DMSO) at a high concentration (e.g., 50 mM).

-

-

15N/1H HSQC Titration of this compound into HIF2α PAS-B:

-

Acquire a reference 15N/1H HSQC spectrum of the 200 µM 15N-HIF2α PAS-B sample.

-

Perform a stepwise titration by adding small aliquots of the this compound stock solution to the protein sample to achieve final concentrations of 50 µM and 200 µM.[2]

-

Acquire a 15N/1H HSQC spectrum after each addition.

-

Monitor the chemical shift perturbations of the backbone amide signals.

-

-

15N/1H HSQC Titration to Determine the Effect on Heterodimerization:

-

Prepare a series of NMR tubes containing 200 µM 15N-ARNT PAS-B and increasing concentrations of unlabeled HIF2α PAS-B (from 0 to 800 µM).

-

Acquire a 15N/1H HSQC spectrum for each sample.

-

Repeat the titration series in the presence of a saturating concentration of this compound (e.g., 100 µM in excess of the highest HIF2α PAS-B concentration).[3]

-

Analyze the changes in the chemical shifts and intensities of the 15N-ARNT PAS-B signals to determine the dissociation constant (KD) in the absence and presence of this compound.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the binding of this compound to the HIF2α PAS-B domain.

Materials:

-

HIF2α PAS-B domain

-

This compound

-

ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Dialyze the HIF2α PAS-B protein extensively against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired concentration.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Fill the sample cell (typically 200-300 µL) with the HIF2α PAS-B solution at a concentration of approximately 10-20 µM.

-

Fill the injection syringe (typically 40-50 µL) with the this compound solution at a concentration of approximately 100-200 µM (typically 10-fold higher than the protein concentration).

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to avoid artifacts from syringe placement, followed by a series of injections (e.g., 20-30 injections of 1.5-2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.

-

Limited Trypsin Proteolysis

This method probes the conformational stability of a protein in the presence and absence of a ligand. Ligand binding can protect specific sites from proteolytic cleavage, providing evidence of a direct interaction and stabilization of the protein structure.

Objective: To assess the effect of this compound binding on the conformational stability of the HIF2α PAS-B domain.

Materials:

-

HIF2α PAS-B domain

-

This compound

-

Trypsin (sequencing grade)

-

Proteolysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., SDS-PAGE loading buffer or 1% trifluoroacetic acid)

-

SDS-PAGE gels and electrophoresis apparatus

Protocol:

-

Reaction Setup:

-

Prepare two reaction mixtures containing the HIF2α PAS-B domain (e.g., 1 mg/mL) in the proteolysis buffer.

-

To one reaction, add this compound to a final concentration that ensures saturation (e.g., 50 µM). Add an equivalent volume of solvent to the other (control) reaction.

-

-

Proteolysis:

-

Initiate the proteolysis by adding trypsin to both reaction mixtures at a specific mass ratio (e.g., 1:1000 trypsin:protein).[4]

-

Incubate the reactions at a controlled temperature (e.g., 25 °C).

-

-

Time Course Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots from each reaction.

-

Immediately quench the proteolytic activity by adding quenching solution (e.g., boiling in SDS-PAGE loading buffer).

-

-

Analysis:

-

Analyze the quenched samples by SDS-PAGE.

-

Visualize the protein fragments by Coomassie blue or silver staining.

-

Compare the digestion patterns of the protein in the presence and absence of this compound. A decrease in the rate of proteolysis or the appearance of protected fragments in the presence of this compound indicates ligand-induced stabilization.[3]

-

Conclusion

This compound is a valuable chemical tool for studying the HIF2α signaling pathway and serves as a lead compound for the development of novel therapeutics targeting hypoxia-driven diseases, particularly cancer. Its well-characterized mechanism of action, involving the allosteric inhibition of the HIF2α/ARNT heterodimer, provides a clear rationale for its biological activity. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and other similar small molecule modulators of protein-protein interactions.

Experimental Workflows

Ligand Binding and Stability Workflow

Caption: Workflow for characterizing this compound binding.

References

THS-044: A Technical Guide to its Mechanism of Action on HIF-2α

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of THS-044, a small molecule modulator of the hypoxia-inducible factor-2α (HIF-2α) transcription factor. HIF-2α is a key regulator of cellular responses to hypoxia and a validated target in various pathologies, including certain cancers. This compound acts as an antagonist by binding directly to the PAS-B domain of HIF-2α, thereby disrupting its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This guide details the molecular interactions, quantitative binding affinities, and the allosteric mechanism by which this compound inhibits HIF-2α activity. It includes comprehensive summaries of key experimental data and detailed protocols for the biophysical and cellular assays used to elucidate this mechanism.

Introduction to the HIF-2α Signaling Pathway

Hypoxia-inducible factors (HIFs) are heterodimeric transcription factors that play a central role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). In well-oxygenated (normoxic) conditions, the HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets them for proteasomal degradation.

Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with ARNT. The HIF-α/ARNT heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in various processes such as angiogenesis, erythropoiesis, and metabolism. While HIF-1α and HIF-2α share some target genes, they also have distinct roles. HIF-2α has been particularly implicated as a key oncogenic driver in certain cancers, such as clear cell renal cell carcinoma (ccRCC).

This compound: A Direct Inhibitor of HIF-2α

This compound is a small molecule designed to specifically target and inhibit the function of HIF-2α. Unlike strategies that target downstream effectors of the hypoxia pathway, this compound directly interferes with the formation of the active HIF-2α/ARNT transcriptional complex.

Mechanism of Action

This compound functions as an allosteric inhibitor of the HIF-2α/ARNT protein-protein interaction. It binds to a cryptic pocket within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. This binding event induces a conformational change in the HIF-2α PAS-B domain, which in turn disrupts the interface required for its heterodimerization with the PAS-B domain of ARNT. By preventing the formation of the HIF-2α/ARNT complex, this compound effectively blocks the transcription of HIF-2α target genes.

dot

Caption: HIF-2α signaling and inhibition by this compound.

Quantitative Data

The efficacy of this compound has been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data regarding its binding affinity and impact on the HIF-2α/ARNT interaction.

| Parameter | Value | Method | Reference |

| Binding Affinity of this compound to HIF-2α PAS-B | |||

| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | |

| Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization | |||

| KD (HIF-2α/ARNT PAS-B) | 120 µM | NMR Spectroscopy | |

| KD (HIF-2α/ARNT PAS-B) + this compound | 400 µM | NMR Spectroscopy |

Specificity: this compound demonstrates high specificity for HIF-2α, with no detectable binding to the PAS-B domain of HIF-1α or ARNT.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Objective: To determine the binding affinity of this compound to the HIF-2α PAS-B domain.

Materials:

-

Purified recombinant HIF-2α PAS-B domain

-

This compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

Protocol:

-

Prepare a solution of the HIF-2α PAS-B domain (typically 20-50 µM) in the dialysis buffer.

-

Prepare a solution of this compound (typically 200-500 µM) in the same dialysis buffer. It is critical that the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

Load the HIF-2α PAS-B solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the sample cell containing the HIF-2α PAS-B domain.

-

Record the heat change after each injection.

-

Analyze the data by integrating the heat pulses and fitting the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, and ΔH.

dot

The Role of THS-044 in Hypoxia Pathway Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of THS-044, a pivotal small molecule in the study of the hypoxia-inducible factor (HIF) signaling pathway. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

The Hypoxia-Inducible Factor (HIF) Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunits of HIF transcription factors (HIF-α) are hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-β subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This HIF-α/ARNT complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism to adapt to the hypoxic environment.[1][2][3] The HIF family has two major isoforms, HIF-1α and HIF-2α, which regulate distinct but overlapping sets of genes.[4][5] Misregulation of the HIF pathway, particularly the HIF-2α isoform, is implicated in the progression of various cancers, including clear cell renal cell carcinoma (ccRCC).

Figure 1: Overview of the HIF signaling pathway under normoxic and hypoxic conditions.

This compound: A Modulator of HIF-2α/ARNT Heterodimerization

This compound is a small molecule identified as a modulator of the formation of the HIF-2α/ARNT heterodimer. It functions by binding to a cryptic pocket within the PAS-B domain of the HIF-2α subunit. This binding event stabilizes the folded state of the HIF-2α PAS-B domain but allosterically disrupts its interaction with the ARNT PAS-B domain, thereby inhibiting the formation of the functional HIF-2α/ARNT transcription factor complex. Notably, this compound exhibits selectivity for HIF-2α and does not bind to the PAS-B domain of HIF-1α or ARNT.

Figure 2: Mechanism of action of this compound in inhibiting HIF-2α/ARNT dimerization.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from biophysical and biochemical assays.

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to HIF-2α PAS-B | 2 µM | Isothermal Titration Calorimetry (ITC) | |

| Stoichiometry of Binding to HIF-2α PAS-B | 1:1 | Isothermal Titration Calorimetry (ITC) |

Table 1: Binding Characteristics of this compound to HIF-2α PAS-B

| Condition | Dissociation Constant (KD) | Method | Reference |

| HIF-2α PAS-B + ARNT PAS-B (without this compound) | 120 µM | Nuclear Magnetic Resonance (NMR) | |

| HIF-2α PAS-B + ARNT PAS-B (with this compound) | 400 µM | Nuclear Magnetic Resonance (NMR) |

Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the HIF-2α pathway.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Instrumentation: A VP-ITC microcalorimeter (MicroCal) is typically used.

-

Sample Preparation:

-

A solution of the wild-type HIF-2α PAS-B domain (e.g., 500 µM) is prepared in a suitable buffer (e.g., 50 mM Tris pH 7.5).

-

A solution of this compound (e.g., 50 µM) is prepared in the identical buffer to minimize heats of dilution.

-

All solutions should be degassed prior to use.

-

-

Procedure:

-

The sample cell is filled with the this compound solution.

-

The injection syringe is filled with the HIF-2α PAS-B solution.

-

A series of small injections (e.g., 5-10 µL) of the HIF-2α PAS-B solution are titrated into the sample cell containing this compound.

-

The heat change after each injection is measured until the binding reaction reaches saturation.

-

Control experiments, such as titrating the protein into buffer alone, are performed to subtract the heat of dilution.

-

-

Data Analysis: The resulting data are fitted to a single-site binding model using software like Origin to determine the KD, n, and ΔH.

Figure 3: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the binding interaction and its effect on the protein structure and dynamics in solution. 15N/1H Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for monitoring changes in the chemical environment of backbone amides upon ligand binding.

-

Sample Preparation:

-

Uniformly 15N-labeled HIF-2α PAS-B or ARNT PAS-B is expressed and purified.

-

NMR samples are prepared with a concentration of 15N-labeled protein (e.g., 100-200 µM) in a suitable NMR buffer.

-

-

Procedure for Binding and Disruption Assays:

-

An initial 15N/1H HSQC spectrum of the 15N-labeled protein is acquired.

-

For direct binding, unlabeled this compound is titrated into the 15N-HIF-2α PAS-B sample at increasing concentrations (e.g., 50 µM, 200 µM), and an HSQC spectrum is collected at each step.

-

For disruption assays, a pre-formed complex of 15N-ARNT PAS-B and unlabeled HIF-2α PAS-B is prepared. This compound is then titrated into this complex, and HSQC spectra are recorded.

-

-

Data Analysis: Chemical shift perturbations in the HSQC spectra upon addition of the ligand or competing protein indicate binding and can be used to map the interaction surface. Changes in peak intensities can be used to quantify the dissociation constant (KD).

Limited Trypsin Proteolysis

This assay assesses the conformational stability of a protein in the presence and absence of a ligand. Ligand binding can protect specific sites from proteolytic cleavage.

-

Procedure:

-

HIF-2α PAS-B is incubated with or without an excess of this compound.

-

A limited amount of trypsin (e.g., 1:100 mass ratio of trypsin to HIF-2α PAS-B) is added to initiate digestion.

-

Aliquots are taken at various time points and the reaction is quenched (e.g., by adding SDS-PAGE loading buffer and boiling).

-

The digested protein fragments are resolved by SDS-PAGE.

-

-

Data Analysis: A change in the pattern of proteolysis, such as the appearance or disappearance of specific fragments or a change in the rate of digestion, indicates a ligand-induced conformational change and stabilization of the protein.

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and interactions.

-

Procedure:

-

The HIF-2α PAS-B domain, either alone or in complex with ARNT PAS-B, is co-crystallized with this compound.

-

Crystals are grown using techniques such as vapor diffusion.

-

Diffraction data are collected from the crystals using a synchrotron X-ray source.

-

-

Data Analysis: The diffraction data are processed to solve the crystal structure, which is then refined to produce a detailed atomic model of the protein-ligand complex. This reveals the specific amino acid residues involved in binding this compound.

Hypoxia Reporter Assay

This cell-based assay measures the transcriptional activity of HIF in response to hypoxia and the effect of inhibitors.

-

Cell Lines: Human cell lines relevant to the disease of interest, such as 786-O renal cell carcinoma cells (which are VHL-deficient and constitutively express high levels of HIF-2α), are commonly used.

-

Reporter Construct: A plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of the HRE is transfected into the cells.

-

Procedure:

-

Cells are seeded in a multi-well plate.

-

Cells are treated with various concentrations of this compound or a vehicle control.

-

The plate is incubated under normoxic or hypoxic (e.g., 1% O2) conditions for a specified time (e.g., 16-24 hours).

-

Cell lysates are prepared, and the reporter gene activity (e.g., luminescence) is measured.

-

-

Data Analysis: The inhibition of HRE-driven reporter gene expression by this compound is quantified to determine its cellular potency (e.g., IC50).

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the effect of this compound on the mRNA expression of endogenous HIF-2α target genes.

-

Procedure:

-

Cells are treated with this compound as in the reporter assay.

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA by reverse transcription.

-

qPCR is performed using primers specific for HIF-2α target genes (e.g., VEGFA, CCND1, EPO) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).

-

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method to determine the dose-dependent effect of this compound on HIF-2α transcriptional activity.

In Vivo Studies and Pharmacokinetics

While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively published in the provided search results, the general approach for evaluating similar HIF-2α inhibitors involves preclinical animal models.

-

Xenograft Models: Human cancer cell lines (e.g., 786-O) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time to assess efficacy.

-

Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are evaluated in animal models. This involves administering the compound through various routes (e.g., oral, intravenous) and measuring its concentration in plasma and tissues over time to determine parameters like half-life and bioavailability. The development of orally bioavailable HIF-2α inhibitors with favorable pharmacokinetic profiles has been a key focus in the field, leading to clinically approved drugs like belzutifan.

Conclusion

This compound has served as a critical chemical tool for elucidating the mechanism of HIF-2α/ARNT heterodimerization and for validating the HIF-2α PAS-B domain as a druggable target. The experimental methodologies detailed in this guide provide a robust framework for the characterization of this compound and other small molecule modulators of the hypoxia pathway. The quantitative data and understanding of its mechanism of action have paved the way for the development of more potent and selective HIF-2α inhibitors with therapeutic potential in oncology and other diseases driven by aberrant HIF signaling. Further research into the in vivo efficacy and safety of such compounds continues to be a promising area of investigation.

References

THS-044: A Modulator of the HIF-2α/ARNT Heterodimer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hypoxia-inducible factor 2α (HIF-2α) is a critical regulator of cellular responses to low oxygen conditions and a key therapeutic target in various diseases, including certain cancers. The transcriptional activity of HIF-2α is dependent on its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). THS-044 has been identified as a small molecule that modulates the formation of this essential HIF-2α/ARNT heterodimer. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its characterization.

Introduction to the HIF-2α Signaling Pathway

The HIF-2α signaling pathway plays a pivotal role in cellular adaptation to hypoxia. Under normoxic (normal oxygen) conditions, the HIF-2α subunit is targeted for proteasomal degradation through a series of post-translational modifications. Prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-2α, which is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation.

Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited. This leads to the stabilization of the HIF-2α subunit, allowing it to translocate to the nucleus and heterodimerize with its partner protein, ARNT. The resulting HIF-2α/ARNT complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and cell metabolism.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in disrupting HIF-2α/ARNT heterodimerization.

Quantitative Data

The interaction of this compound with HIF-2α and its effect on the HIF-2α/ARNT heterodimer have been quantified using various biophysical techniques.

| Parameter | Value | Method | Reference |

| This compound Binding to HIF-2α PAS-B | |||

| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | |

| Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization | |||

| Dissociation Constant (KD) of HIF-2α/ARNT PAS-B (apo) | 120 µM | NMR Spectroscopy | |

| Dissociation Constant (KD) of HIF-2α/ARNT PAS-B (with this compound) | 400 µM | NMR Spectroscopy |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound Binding to HIF-2α PAS-B

This protocol describes the determination of the binding affinity of this compound to the HIF-2α PAS-B domain using ITC.

Objective: To measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Purified HIF-2α PAS-B protein

-

This compound compound

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% DMSO)

-

Microcalorimeter (e.g., Malvern MicroCal iTC200)

Procedure:

-

Prepare a solution of HIF-2α PAS-B at a concentration of 20-50 µM in ITC buffer.

-

Prepare a solution of this compound at a concentration of 200-500 µM in the same ITC buffer. Ensure the final DMSO concentration is matched between the protein and ligand solutions.

-

Degas both solutions for 5-10 minutes prior to use.

-

Load the HIF-2α PAS-B solution into the sample cell of the microcalorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and a reference power of 10 µcal/sec.

-

Perform an initial injection of 0.4 µL followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

-

Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data using a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and n.

NMR Spectroscopy for Monitoring HIF-2α/ARNT Heterodimer Disruption

This protocol outlines the use of 15N HSQC NMR experiments to monitor the disruption of the HIF-2α/ARNT PAS-B heterodimer by this compound.

Objective: To qualitatively and quantitatively assess the effect of this compound on the affinity of the HIF-2α PAS-B and ARNT PAS-B interaction.

Materials:

-

15N-labeled purified ARNT PAS-B protein

-

Unlabeled purified HIF-2α PAS-B protein

-

This compound compound

-

NMR buffer (e.g., 20 mM MES pH 6.5, 50 mM NaCl, 5 mM DTT, 10% D2O)

-

NMR spectrometer equipped with a cryoprobe

Procedure:

-

Qualitative Assessment:

-

Prepare a sample of 100 µM 15N-ARNT PAS-B and 300 µM unlabeled HIF-2α PAS-B in NMR buffer to form the heterodimer.

-

Acquire a baseline 15N HSQC spectrum.

-

Titrate in this compound to a final concentration of 500 µM.

-

Acquire another 15N HSQC spectrum and compare the chemical shifts and intensities of the peaks with the baseline spectrum. Changes in the spectrum indicate disruption of the heterodimer.

-

-

Quantitative Measurement:

-

Prepare a series of NMR tubes containing 200 µM 15N-ARNT PAS-B and varying concentrations of unlabeled HIF-2α PAS-B (e.g., 0-800 µM).

-

Acquire a 15N HSQC spectrum for each sample.

-

Repeat the series of samples with the addition of a saturating concentration of this compound (e.g., 100 µM in excess of the highest HIF-2α PAS-B concentration).

-

Monitor the chemical shift perturbations of specific residues in 15N-ARNT PAS-B that are known to be at the interface with HIF-2α PAS-B.

-

Fit the chemical shift changes as a function of HIF-2α PAS-B concentration to a single-site binding equation to determine the dissociation constant (KD) in the absence and presence of this compound.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol provides a general framework for a TR-FRET assay to screen for and characterize modulators of the HIF-2α/ARNT interaction.

Objective: To develop a high-throughput compatible assay to measure the interaction between HIF-2α and ARNT and its modulation by compounds like this compound.

Materials:

-

Purified, tagged (e.g., GST-tagged) HIF-2α PAS-B protein

-

Purified, tagged (e.g., His-tagged) ARNT PAS-B protein

-

TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Terbium)

-

TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume assay plates

-

TR-FRET plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer containing a constant, low percentage of DMSO.

-

-

Assay Protocol:

-

Add a fixed volume of the test compound dilutions to the wells of the 384-well plate.

-

Add a solution containing GST-HIF-2α PAS-B and His-ARNT PAS-B to each well. The final concentrations should be optimized and are typically in the low nanomolar range.

-

Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and compound binding to reach equilibrium.

-

Add a solution containing the anti-GST-Terbium and anti-His-d2 antibodies.

-

Incubate for another period (e.g., 60 minutes) to allow for antibody binding.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (~620 nm) and acceptor (~665 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio as a function of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for the biophysical and biochemical characterization of this compound.

Conclusion

This compound represents a valuable research tool for studying the biological consequences of HIF-2α inhibition. Its well-characterized mechanism of action, involving the allosteric disruption of the HIF-2α/ARNT heterodimer, provides a clear basis for its inhibitory effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel HIF-2α modulators.

Technical Whitepaper: Allosteric Modulation of the HIF2α:ARNT Complex by THS-044

Audience: Researchers, scientists, and drug development professionals.

Core Topic: Binding affinity and mechanism of action of THS-044 on the Hypoxia-Inducible Factor 2α (HIF2α) PAS-B domain.

Executive Summary

Hypoxia-Inducible Factors (HIFs) are critical transcription factors in the cellular response to low oxygen levels and are implicated in the progression of various cancers, particularly clear-cell renal cell carcinoma. The HIF2α isoform is a key driver of tumorigenesis, making it a prime therapeutic target. Its activity is dependent on the heterodimerization of the HIF2α subunit with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a process mediated by their respective Per-ARNT-Sim (PAS) domains. This document provides a detailed technical overview of this compound, a small molecule designed to allosterically inhibit HIF2α activity by binding to a cryptic internal cavity within the HIF2α PAS-B domain. We present quantitative binding data, detailed experimental protocols, and a mechanistic overview of its disruptive effect on the HIF2α:ARNT protein-protein interaction.

Quantitative Binding Affinity Data

This compound was identified as a specific ligand for the HIF2α PAS-B domain. Its binding affinity and subsequent effect on the HIF2α:ARNT heterodimer complex have been quantitatively characterized using multiple biophysical techniques. The data demonstrates that this compound binds directly to the HIF2α PAS-B domain with micromolar affinity and, as a result, allosterically weakens the formation of the functional HIF2α:ARNT heterodimer.

Table 1: Binding Affinity of this compound to HIF2α PAS-B

| Parameter | Value | Method | Stoichiometry | Citation |

|---|

| Dissociation Constant (KD) | 2 µM | Isothermal Titration Calorimetry (ITC), NMR | 1:1 |[1] |

Table 2: Allosteric Effect of this compound on HIF2α:ARNT PAS-B Heterodimerization

| Condition | Heterodimer Dissociation Constant (KD) | Method | Citation |

|---|---|---|---|

| Without this compound | 120 µM | NMR Spectroscopy | [1][2] |

| With this compound | 400 µM | NMR Spectroscopy | |

Note: this compound is part of a family of bicyclic compounds with affinities for HIF2α PAS-B ranging from KD = 0.8–15 μM. It demonstrates specificity for HIF2α, with no detectable binding to the PAS-B domains of HIF1α or ARNT.

Mechanism of Action: HIF2α Signaling and this compound Inhibition

Under normal oxygen conditions (normoxia), the HIF2α subunit is targeted for proteasomal degradation. In hypoxic environments, HIF2α stabilizes, translocates to the nucleus, and dimerizes with its partner, ARNT. This functional complex then binds to Hypoxia Response Elements (HREs) in the genome, driving the transcription of genes that promote cell survival, proliferation, and angiogenesis.

This compound acts as an allosteric inhibitor. It binds to a large, pre-formed internal cavity within the PAS-B domain of HIF2α. This binding event induces conformational changes that are propagated to the protein surface, specifically to the interface required for dimerization with ARNT. This perturbation weakens the affinity between the two subunits, reducing the concentration of the transcriptionally active HIF2α:ARNT complex and thereby inhibiting downstream gene expression.

Caption: HIF2α signaling under normoxia, hypoxia, and inhibition by this compound.

Experimental Protocols

The binding characteristics of this compound were determined through a series of robust biophysical and biochemical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

-

Instrumentation: A VP-ITC instrument (MicroCal) was utilized.

-

Sample Preparation: A 500 µM solution of the wild-type HIF2α PAS-B domain was prepared for injection via the syringe. A 50 µM solution of this compound was placed in the sample cell.

-

Titration: The HIF2α PAS-B solution was titrated into the this compound solution in a series of small injections.

-

Data Analysis: The heat of dilution, determined by titrating the protein into a buffer without the compound, was subtracted from the experimental data. The resulting binding isotherm was then fit to a single-site binding model using Origin software to calculate the thermodynamic parameters, including the KD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed both for initial ligand screening and for detailed characterization of the binding interaction and its effect on heterodimerization.

-

Screening: Ligands binding to HIF2α PAS-B were initially identified using ¹⁵N/¹H Heteronuclear Single Quantum Coherence (HSQC)-based screening of a small-molecule library.

-

Binding Characterization: To confirm and characterize the interaction, ¹⁵N/¹H HSQC spectra were collected on samples of 200 µM ¹⁵N-labeled HIF2α PAS-B. Spectra were acquired in the absence of the ligand and in the presence of increasing concentrations (e.g., 50 µM and 200 µM) of this compound. The observation of slow-exchange kinetics on the NMR timescale is indicative of a stable complex.

-

Heterodimer Disruption Assay: To quantify the effect on the HIF2α:ARNT complex, a series of samples were prepared containing a constant concentration of ¹⁵N-labeled ARNT PAS-B (e.g., 200 µM) and varying concentrations of unlabeled HIF2α PAS-B (0–800 µM). This titration was performed in both the absence and presence of this compound (at a concentration ensuring saturation of HIF2α PAS-B). Changes in the peak intensities of ¹⁵N-ARNT PAS-B were monitored and fit to a single-site binding equation to determine the dissociation constant of the heterodimer under both conditions.

Limited Trypsin Proteolysis

This assay was used to assess the change in the conformational stability of the HIF2α PAS-B domain upon ligand binding.

-

Principle: Ligand binding can stabilize the protein structure, protecting it from cleavage by proteases like trypsin.

-

Procedure: Samples of apo (unliganded) HIF2α PAS-B and this compound-bound HIF2α PAS-B were subjected to digestion with a limited amount of trypsin.

-

Analysis: The reaction products were analyzed over time by SDS-PAGE.

-

Results: In the absence of this compound, the protein is completely degraded by trypsin. When bound to this compound, the HIF2α PAS-B domain is stabilized, resulting in protection from extensive proteolysis and the persistence of a large protein fragment. This demonstrates that this compound binding induces a more stable, folded state.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a well-characterized small molecule that specifically binds to the PAS-B domain of HIF2α with a KD of 2 µM. The binding occurs within an internal cavity, leading to the stabilization of the protein domain. This allosteric interaction effectively disrupts the formation of the functional HIF2α:ARNT heterodimer, increasing its dissociation constant from 120 µM to 400 µM. The detailed protocols and quantitative data presented herein provide a comprehensive guide for researchers in the field of hypoxia signaling and oncology drug discovery, highlighting a viable strategy for the targeted inhibition of challenging protein-protein interactions.

References

Structural Basis for THS-044 Selectivity for HIF-2α: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis for the selective inhibition of Hypoxia-Inducible Factor-2α (HIF-2α) by the small molecule THS-044. This document details the quantitative binding data, experimental methodologies, and key structural interactions that underpin the compound's specificity, offering valuable insights for researchers in oncology, hypoxia biology, and drug discovery.

Introduction: The Challenge of Targeting HIF Transcription Factors

Hypoxia-Inducible Factors (HIFs) are heterodimeric transcription factors crucial for the cellular response to low oxygen levels (hypoxia), a hallmark of the tumor microenvironment.[1][2] The active HIF complex consists of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] While both HIF-1α and HIF-2α are implicated in cancer progression, they exhibit distinct and sometimes opposing roles, making isoform-selective inhibition a key therapeutic goal. The high structural homology between HIF-1α and HIF-2α has historically made the development of selective inhibitors a significant challenge.

This compound emerged as a pioneering small molecule capable of selectively targeting HIF-2α, thereby inhibiting its transcriptional activity. This guide elucidates the precise mechanism behind this selectivity, focusing on the unique structural features of the HIF-2α protein that are exploited by this compound.

Quantitative Data Presentation

The following table summarizes the key quantitative data for this compound's interaction with HIF-2α and its components. This data highlights the compound's affinity, stoichiometry, and its functional effect on the HIF-2α/ARNT heterodimer.

| Parameter | Value | Method | Target | Reference |

| Binding Affinity (KD) | 2 µM | Isothermal Titration Calorimetry (ITC) | HIF-2α PAS-B | [3] |

| 0.8–15 µM | Nuclear Magnetic Resonance (NMR) | HIF-2α PAS-B | ||

| Stoichiometry (n) | 1:1 | Isothermal Titration Calorimetry (ITC) | This compound : HIF-2α PAS-B | |

| Effect on Heterodimer Affinity (KD) | Increases from 120 µM to 400 µM | Nuclear Magnetic Resonance (NMR) | HIF-2α PAS-B : ARNT PAS-B | |

| Selectivity | Does not bind to HIF-1α or ARNT PAS-B | Nuclear Magnetic Resonance (NMR) | HIF-1α PAS-B, ARNT PAS-B |

The Structural Basis of this compound Selectivity

The selectivity of this compound for HIF-2α is primarily attributed to a unique structural feature within the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit.

The Internal Cavity of HIF-2α PAS-B: X-ray crystallography and NMR studies have revealed the presence of a large, pre-formed, solvent-inaccessible internal cavity within the hydrophobic core of the HIF-2α PAS-B domain. This cavity is a rare feature for a protein of its size and is not present in the highly homologous HIF-1α PAS-B domain. This compound binds directly within this internal pocket.

Allosteric Inhibition of Heterodimerization: The binding of this compound into this internal cavity induces conformational changes in the HIF-2α PAS-B domain. These structural perturbations are transmitted to the protein-protein interaction interface, specifically the β-sheet surface that mediates the binding to ARNT. This allosteric mechanism disrupts the formation of the functional HIF-2α/ARNT heterodimer, thereby inhibiting the transcription of HIF-2α target genes.

Stabilization of the Folded State: Interestingly, the binding of this compound has been shown to stabilize the folded state of the HIF-2α PAS-B domain. This is evidenced by limited trypsin proteolysis experiments where the this compound-bound protein is protected from degradation, and by NMR-based deuterium exchange measurements showing a significant stabilization of the β-sheet.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and HIF-2α.

Protein Expression and Purification of HIF-2α PAS-B

-

Construct Generation: The human HIF-2α PAS-B domain (residues 240-350) is cloned into a bacterial expression vector, such as pHis6x-Gβ1, often with an N-terminal hexahistidine (His6) tag for purification.

-

Protein Expression: The expression plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in M9 minimal media at 37°C to an OD600 of 0.7-0.9. For isotopic labeling for NMR studies, the media is supplemented with 15N-NH4Cl and/or 13C-glucose. Protein expression is induced with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are incubated at a lower temperature (e.g., 15-18°C) overnight.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 0.25 mM TCEP). Lysis is performed using a microfluidizer or sonication.

-

Purification:

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged HIF-2α PAS-B is eluted with a high concentration of imidazole (e.g., 250-500 mM).

-

Size Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. The protein is exchanged into a final buffer suitable for the downstream experiment (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Purified HIF-2α PAS-B and this compound are extensively dialyzed against the same buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT) to minimize heats of dilution. The concentrations of the protein and ligand are accurately determined.

-

ITC Experiment:

-

A MicroCal VP-ITC or similar instrument is used.

-

The sample cell is filled with a solution of HIF-2α PAS-B (e.g., 50 µM).

-

The injection syringe is filled with a solution of this compound (e.g., 0.5 mM).

-

A series of injections (e.g., 10 µL each) of this compound into the protein solution are performed at a constant temperature (e.g., 25°C).

-

-

Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding stoichiometry (n), and enthalpy of binding (ΔH).

NMR Spectroscopy for Ligand Binding and Selectivity

-

Sample Preparation: 15N-labeled HIF-2α PAS-B, HIF-1α PAS-B, or ARNT PAS-B is prepared at a concentration of approximately 200 µM in an NMR buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 10% D2O).

-

1H-15N HSQC Titration:

-

A baseline 1H-15N HSQC spectrum of the 15N-labeled protein is recorded.

-

A stock solution of this compound (in a compatible solvent like DMSO-d6) is titrated into the protein sample in a stepwise manner.

-

A 1H-15N HSQC spectrum is acquired after each addition of the ligand.

-

-

Data Analysis: Changes in the chemical shifts and intensities of the amide cross-peaks in the HSQC spectra upon ligand titration indicate binding. The absence of significant chemical shift perturbations in the spectra of 15N-HIF-1α PAS-B and 15N-ARNT PAS-B in the presence of this compound demonstrates the compound's selectivity.

X-ray Crystallography of the HIF-2α PAS-B:this compound Complex

-

Crystallization:

-

A high-affinity mutant of the HIF-2α PAS-B:ARNT PAS-B heterodimer (PAS-B*) is often used for crystallization.

-

The purified PAS-B* heterodimer (e.g., 340 µM) is co-crystallized with this compound (e.g., 440 µM) using the vapor diffusion method.

-

Crystallization conditions typically involve a precipitant solution such as 100 mM Bis-Tris pH 6.0, 17–25% PEG-3350.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using the apo-protein structure as a search model. The ligand is then built into the electron density map and the structure is refined.

-

AlphaScreen Assay for Heterodimerization

-

Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is used to measure the disruption of the HIF-2α PAS-B:ARNT PAS-B interaction. The assay utilizes donor and acceptor beads that generate a signal when brought into close proximity by the protein-protein interaction.

-

Assay Setup:

-

Recombinant, tagged versions of HIF-2α PAS-B and ARNT PAS-B are used (e.g., GST-tagged and His-tagged).

-

The proteins are incubated with AlphaScreen donor and acceptor beads that are coated with antibodies or affinity reagents recognizing the respective tags.

-

This compound at various concentrations is added to the reaction.

-

-

Measurement and Analysis: The luminescence signal is measured. A decrease in the signal indicates that this compound is disrupting the interaction between HIF-2α PAS-B and ARNT PAS-B. The IC50 value for the disruption can be determined.

Limited Trypsin Proteolysis

-

Principle: This assay assesses the conformational stability of a protein. A more stable conformation is generally more resistant to proteolytic cleavage.

-

Assay Protocol:

-

A solution of HIF-2α PAS-B is prepared in the absence and presence of a saturating concentration of this compound.

-

A small amount of trypsin is added to both solutions.

-

Aliquots are taken at different time points and the reaction is quenched (e.g., by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer).

-

-

Analysis: The samples are analyzed by SDS-PAGE. A slower rate of protein degradation in the presence of this compound indicates that the ligand binding stabilizes the protein structure.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: HIF-2α signaling under normoxic and hypoxic conditions, and the point of intervention by this compound.

Caption: Experimental workflow for characterizing the selective binding of this compound to HIF-2α.

Caption: Logical relationship illustrating the basis of this compound's selectivity for HIF-2α over HIF-1α.

Conclusion

This compound represents a landmark in the development of selective HIF-2α inhibitors. Its mechanism of action, centered on the exploitation of a unique internal cavity within the HIF-2α PAS-B domain, provides a clear structural rationale for its isoform specificity. The allosteric nature of its inhibitory effect on HIF-2α/ARNT heterodimerization underscores a sophisticated approach to modulating transcription factor activity. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further investigate the HIF-2α signaling pathway and develop novel therapeutics targeting this critical oncogenic driver.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Biological Activity of THS-044

This technical guide provides a comprehensive overview of the foundational studies concerning the biological activity of this compound, a small molecule modulator of the Hypoxia-Inducible Factor 2α (HIF-2α). The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows.

Introduction

This compound was identified in early studies as a specific modulator of the HIF-2α transcription factor.[1] HIF-2α is a critical component of the cellular response to hypoxia and its misregulation is implicated in the pathology of various diseases, including certain cancers like clear cell renal cell carcinoma.[2][3] this compound represents an important chemical tool for studying HIF-2α function and a foundational molecule for the development of targeted therapies. It selectively binds to the HIF-2α subunit, disrupting its ability to form a functional heterodimer, thereby inhibiting the transcription of hypoxia-inducible genes.[1][2]

Mechanism of Action

The primary mechanism of action for this compound is the allosteric inhibition of the HIF-2α/ARNT heterodimer formation. This is achieved through a specific and direct interaction with the Per-ARNT-Sim (PAS) B domain of the HIF-2α protein.

Key aspects of the mechanism include:

-

Specific Binding: this compound binds to a large, preformed internal cavity within the HIF-2α PAS-B domain. It demonstrates no significant binding to the analogous PAS-B domains of HIF-1α or the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), highlighting its specificity for the HIF-2α isoform.

-

Conformational Stabilization: The binding of this compound to the HIF-2α PAS-B domain stabilizes the folded state of the protein. This stabilization has been demonstrated through limited trypsin proteolysis and NMR-based deuterium exchange experiments, which show that the this compound-bound protein is significantly more resistant to degradation and solvent exchange.

-

Disruption of Heterodimerization: By occupying the internal cavity and stabilizing the HIF-2α PAS-B domain, this compound allosterically reduces the affinity of HIF-2α for its dimerization partner, ARNT. This disruption prevents the formation of the transcriptionally active HIF-2 complex.

References

- 1. Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-inducible transcription factors: architects of tumorigenesis and targets for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

THS-044: A Technical Guide for a High-Fidelity Tool Compound in Hypoxia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular response to low oxygen tension (hypoxia) is a fundamental process in both normal physiology and a wide range of pathologies, including cancer, ischemia, and inflammation. This response is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit, also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). While HIF-1α and HIF-2α share some target genes, they also have distinct roles, with HIF-2α being a particularly critical driver of tumor progression, angiogenesis, and erythropoiesis in specific contexts like clear cell renal cell carcinoma.

The development of specific chemical probes to interrogate the function of individual HIF isoforms is crucial for both basic research and therapeutic development. THS-044 is a small molecule compound that serves as a specific modulator of the HIF-2α isoform. It functions by binding to an internal cavity within the HIF-2α PAS-B domain, a key domain for protein-protein interactions.[1][2] This binding allosterically disrupts the critical heterodimerization of HIF-2α with its partner ARNT, thereby inhibiting its transcriptional activity.[2] Notably, this compound demonstrates selectivity for HIF-2α and does not interact with the corresponding PAS-B domain of the highly homologous HIF-1α subunit.[3]

This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, biochemical properties, and the experimental protocols used for its characterization. It is intended to equip researchers with the necessary information to effectively utilize this compound as a tool compound for the precise study of HIF-2α-mediated hypoxia signaling pathways.

Mechanism of Action: Allosteric Inhibition of HIF-2α/ARNT Dimerization

Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent polyubiquitination, and rapid degradation by the proteasome. During hypoxia, the lack of oxygen as a cofactor inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and bind to ARNT. This active HIF/ARNT complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.

This compound intervenes at the crucial step of HIF-2α/ARNT heterodimerization. It physically occupies a pre-existing, solvent-accessible internal cavity within the HIF-2α PAS-B domain.[1] This binding event stabilizes the folded state of the HIF-2α PAS-B domain and induces conformational changes that are unfavorable for its interaction with the ARNT PAS-B domain. The result is a significant reduction in the affinity of the two proteins for each other, preventing the formation of a functional transcriptional complex.

Caption: HIF-2α signaling pathway and the specific inhibitory action of this compound.

Quantitative Data Summary

The interaction of this compound with HIF-2α has been rigorously characterized using multiple biophysical techniques. The key quantitative parameters are summarized below for easy reference.

Table 1: Binding Affinity and Thermodynamics of this compound with HIF-2α PAS-B

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Dissociation Constant (K D) | 2 µM | Isothermal Titration Calorimetry (ITC) |

| Stoichiometry (N) | 1:1 | Isothermal Titration Calorimetry (ITC) | |

Table 2: Effect of this compound on HIF-2α/ARNT PAS-B Heterodimerization

| Condition | Dissociation Constant (K D) | Method | Reference |

|---|---|---|---|

| Without this compound | 120 µM | NMR Titration |

| With this compound | 400 µM | NMR Titration | |

Table 3: Structural Characterization

| Parameter | Value | Method | PDB ID | Reference |

|---|---|---|---|---|

| Resolution of Ternary Complex | 1.6 Å | X-ray Crystallography | 3F1O |

| (HIF-2α PAS-B / ARNT PAS-B / this compound) | | | | |

Note: While this compound is a potent biochemical tool, extensive cell-based IC50 data and in vivo efficacy data are not widely available in the peer-reviewed literature. Its primary utility lies as a high-fidelity compound for in vitro biochemical and biophysical assays.

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to characterize the interaction between this compound and HIF-2α.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (K D), stoichiometry (N), and thermodynamic parameters of the this compound and HIF-2α PAS-B interaction.

Materials:

-

Purified recombinant HIF-2α PAS-B domain protein

-

This compound compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP)

-

High-precision syringe

-

Degassing station

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the purified HIF-2α PAS-B protein against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Prepare a stock solution of this compound in 100% DMSO. Dilute the this compound stock into the final dialysis buffer to the desired concentration (e.g., 200-400 µM). The final DMSO concentration should be identical in both protein and ligand solutions (typically ≤ 2%).

-

Prepare the protein solution to a final concentration of 20-40 µM in the same final dialysis buffer.

-

Degas both the protein and ligand solutions for 10-15 minutes immediately prior to the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells with detergent and water as per the manufacturer's instructions.

-

Fill the reference cell with the dialysis buffer.

-

Carefully load the sample cell (approx. 200 µL) with the HIF-2α PAS-B protein solution, avoiding the introduction of air bubbles.

-

-

Titration:

-

Load the injection syringe (approx. 40 µL) with the this compound solution.

-

Program the titration parameters: typically a single initial 0.4 µL injection followed by 19-28 subsequent 2 µL injections at 150-180 second intervals to allow for a return to baseline.

-

Set the stirring speed (e.g., 750 rpm).

-

Initiate the titration run.

-

-

Data Analysis:

-

Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to measure the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-